Perfluoropropoxyethylene

Description

BenchChem offers high-quality Perfluoropropoxyethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoropropoxyethylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6996-01-6 |

|---|---|

Molecular Formula |

C5H3F7O |

Molecular Weight |

212.07 g/mol |

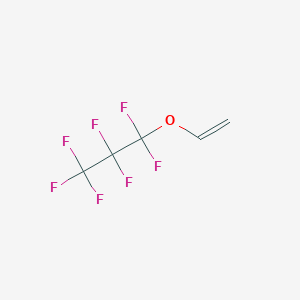

IUPAC Name |

1-ethenoxy-1,1,2,2,3,3,3-heptafluoropropane |

InChI |

InChI=1S/C5H3F7O/c1-2-13-5(11,12)3(6,7)4(8,9)10/h2H,1H2 |

InChI Key |

DAVCAHWKKDIRLY-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Synthesis and Characterization of Perfluoro(propyl vinyl ether) (PPVE)

Executive Summary

Perfluoro(propyl vinyl ether) (PPVE) is the critical comonomer used to transform polytetrafluoroethylene (PTFE) into Perfluoroalkoxy alkane (PFA) . Unlike PTFE, PFA is melt-processable while retaining equivalent thermal and chemical resistance.[1]

For the pharmaceutical and drug development sector, PFA is the "gold standard" material for fluid handling (tubing, valves, reactor linings) because it minimizes leachables and extractables. Consequently, the purity of the PPVE monomer is the upstream gatekeeper for the integrity of pharmaceutical manufacturing equipment.

This guide details the industrial-standard synthesis of PPVE via the Hexafluoropropylene Oxide (HFPO) Dimerization Route , focusing on the critical control points required to minimize toxic byproducts like Perfluoroisobutylene (PFIB).

Module 1: Synthetic Architecture

The synthesis of PPVE (

The Reaction Pathway[2][3]

-

Oligomerization: Fluoride-catalyzed addition of HFPO to perfluoropropionyl fluoride (formed in situ or added) to yield the dimer acid fluoride.

-

Saponification/Neutralization: Conversion of the acid fluoride to a potassium or sodium salt.

-

Pyrolysis (Decarboxylation): Thermal decomposition of the dry salt to release the vinyl ether and

.

Visualization: Synthesis Workflow

Figure 1: Step-wise conversion of HFPO to PPVE via the salt pyrolysis route.[2][3][4]

Module 2: Detailed Experimental Protocol

Phase A: Preparation of Perfluoro-2-propoxypropionyl Fluoride (HFPO Dimer)[3]

Reaction:

Protocol:

-

System Prep: Use a 316 stainless steel autoclave or a thoroughly dried glass reactor equipped with a dry ice condenser. Moisture is the enemy; it hydrolyzes HFPO to HF, killing the catalyst.

-

Catalyst Loading: Charge the reactor with Cesium Fluoride (CsF) and anhydrous Diglyme (diethylene glycol dimethyl ether).

-

Why Diglyme? It solvates the Cs+ ion, leaving the F- "naked" and highly nucleophilic to open the HFPO ring.

-

-

Addition: Cool the system to -10°C to 0°C. Slowly feed HFPO gas into the liquid phase with vigorous stirring.

-

Monitoring: Monitor pressure. A drop in pressure indicates consumption of HFPO.

-

Validation: The reaction is complete when HFPO uptake ceases. The product is a liquid (bp ~55°C).

Phase B: Salt Formation and Pyrolysis[2]

Reaction:

Protocol:

-

Neutralization: Transfer the acid fluoride to a vessel containing anhydrous Potassium Carbonate (

).-

Note: Using

is possible, but potassium salts generally have lower decomposition temperatures, reducing byproduct formation.

-

-

Drying (Critical): The resulting salt paste must be dried thoroughly under vacuum at 100°C. Any residual water will form carboxylic acids, which do not yield vinyl ethers upon pyrolysis.

-

Pyrolysis:

-

Heat the dry salt in a fluidized bed or stirred reactor to 180°C – 250°C .

-

PPVE (bp 36°C) will distill off as it forms.

-

Collect the distillate in a cold trap (-78°C).

-

Phase C: Purification

-

Washing: Wash the crude distillate with dilute base (NaOH) to remove any unreacted acid fluoride or HF.

-

Distillation: Perform fractional distillation.

-

Target Fraction: 35°C – 37°C.

-

Purity Goal: >99.9% (for pharmaceutical grade PFA).

-

Module 3: Analytical Characterization & Validation

Trustworthiness in synthesis comes from rigorous characterization. For PPVE, the presence of the vinyl ether group and the absence of the carbonyl precursor are the key validation points.

Infrared Spectroscopy (FT-IR)

This is the quickest "Go/No-Go" check.

| Functional Group | Wavenumber ( | Observation |

| -COF (Precursor) | 1880 - 1890 | Strong Carbonyl stretch. Should be ABSENT in pure PPVE. |

| -CF=CF2 (Vinyl Ether) | 1830 - 1840 | Sharp, distinct stretch. Confirms product formation. |

| C-O-C (Ether) | 1100 - 1300 | Broad, intense bands (characteristic of fluoropolymers). |

NMR Spectroscopy

The definitive structural proof. PPVE exhibits a characteristic AMX pattern for the trifluorovinyl group.

Solvent:

| Assignment | Approx. Shift (ppm) | Multiplicity | Notes |

| Vinyl F (trans to O) | -115 to -125 | dd (doublet of doublets) | Part of AMX system. |

| Vinyl F (cis to O) | -120 to -135 | dd | Part of AMX system. |

| Vinyl F (geminal) | -135 to -145 | dd | On the carbon attached to Oxygen. |

| -OCF2- | -80 to -85 | Broad singlet/multiplet | Alpha to the ether oxygen. |

| -CF2- (Chain) | -125 to -130 | Multiplet | Central propyl fluorine. |

| -CF3 (End group) | -80 to -85 | Triplet | Terminal methyl group. |

Note: Shifts may vary slightly based on concentration and solvent, but the AMX pattern in the -115 to -145 region is diagnostic.

GC-MS Validation

-

Retention Time: Low boiling point (36°C) means it elutes early.

-

Mass Frag: Look for

(266) and characteristic fragments like

Module 4: Safety & Toxicology (PFIB Risk)

CRITICAL WARNING: The pyrolysis of perfluorinated salts can generate Perfluoroisobutylene (PFIB) as a byproduct if temperatures exceed 300°C or if "hot spots" occur in the reactor.

-

PFIB Toxicity: PFIB is ~10x more toxic than Phosgene. It causes rapid pulmonary edema.

-

Mitigation:

-

Maintain pyrolysis temperature strictly < 250°C.

-

Install a scrubber system containing amines or activated carbon on the reactor vent.

-

Self-Validating Safety: Use a GC method capable of detecting PFIB (trace levels) in the crude product before opening the vessel.

-

References

-

Synthesis of Perfluoro(propyl vinyl ether)

-

Properties of PPVE (CAS 1623-05-8)

- Source: PubChem Compound Summary.

-

URL:[Link]

-

PFA in Pharmaceutical Applications

-

NMR of Perfluorinated Compounds

- Source: "19F NMR Chemical Shifts and Coupling Constants." UCSB NMR Facility.

-

URL:[Link]

Sources

- 1. delta-sci.com [delta-sci.com]

- 2. EP1616849B1 - Process for the preparation of fluorine containing vinyl ethers - Google Patents [patents.google.com]

- 3. DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perfluoro propyl vinyl ether | C5F10O | CID 15388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (PDF) Synthesis of Perfluorovinyl Ether Monomers [academia.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pexco.com [pexco.com]

- 8. PFA: High-Performance Material for Demanding Industrial Applications | Polyfluor [polyfluor.nl]

- 9. advanced-emc.com [advanced-emc.com]

- 10. Perfluoropropylvinyl Ether (PPVE)-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

Engineering Melt-Processable Fluoropolymers: A Technical Guide to Perfluoropropoxyethylene (CAS 1623-05-8)

Executive Summary

Perfluoropropoxyethylene, widely known in the fluoropolymer industry as Perfluoro(propyl vinyl ether) or PPVE, is a critical fluorinated monomer. Because homopolymers of tetrafluoroethylene (PTFE) exhibit extraordinarily high melt viscosity—rendering them virtually impossible to process via conventional extrusion or injection molding—the industry relies on comonomers to disrupt polymer crystallinity. PPVE serves this exact function. By introducing a bulky perfluoropropoxy pendant group into the polymer backbone, PPVE enables the synthesis of Perfluoroalkoxy alkanes (PFA), a class of fluoroplastics that retain the extreme thermal and chemical resistance of PTFE while achieving true melt-processability.

This whitepaper details the chemical identity, synthesis mechanisms, and validated copolymerization protocols for PPVE, providing drug development professionals, materials scientists, and chemical engineers with a foundational reference for utilizing this monomer.

Chemical Identity and Physicochemical Profiling

Perfluoropropoxyethylene is a highly fluorinated organic compound characterized by a trifluorovinyl group attached to a heptafluoropropyl chain via an ether linkage. The unparalleled electronegativity of the fluorine atoms shields the carbon backbone, imparting exceptional chemical inertness and low surface tension[1][2].

Below is a consolidated physicochemical profile of the compound[3][4]:

| Parameter | Specification |

| IUPAC Name | 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]propane |

| CAS Registry Number | 1623-05-8 |

| Common Synonyms | Perfluoro(propyl vinyl ether), PPVE, Heptafluoropropyl trifluorovinyl ether |

| Molecular Formula | C₅F₁₀O |

| Molecular Weight | 266.04 g/mol |

| Boiling Point | 35 °C – 36 °C |

| Specific Gravity | 1.56 g/cm³ (at 20 °C) |

| Physical State | Colorless, transparent liquid |

| Solubility | Insoluble in water; soluble in fluorinated solvents |

Mechanistic Synthesis of Perfluoropropoxyethylene

The synthesis of PPVE requires precise control over highly reactive fluorinated intermediates. The most industrially relevant pathway involves the oligomerization of Hexafluoropropylene oxide (HFPO) followed by thermal decomposition (pyrolysis)[5][6].

Causality in the Synthesis Pathway

-

Intermediate Formation: HFPO is reacted with a perfluorinated acyl fluoride in the presence of a fluoride ion catalyst (typically an alkali metal fluoride like CsF or KF). The fluoride ion attacks the epoxide ring of HFPO, generating a perfluoroalkoxide intermediate that subsequently forms perfluoro-2-propoxypropionyl fluoride[5][7].

-

Salt Conversion: The acyl fluoride is neutralized with an alkali metal carbonate (e.g., Na₂CO₃) to form an alkali metal salt. This step is necessary because the direct pyrolysis of acyl fluorides is thermodynamically unfavorable and prone to side reactions.

-

Thermal Pyrolysis: The dry salt is subjected to controlled thermal pyrolysis at 200–300 °C. The mechanism involves the

-scission of the ester/salt group, driving the extrusion of carbon dioxide (CO₂) and an alkali metal fluoride (MF) to yield the terminal trifluorovinyl ether double bond[1]. Temperature control here is critical; excessive heat leads to the cleavage of the ether linkage, reducing overall yield.

Chemical synthesis pathway of PPVE via HFPO and subsequent thermal pyrolysis.

Application Dynamics: Engineering Melt-Processable PFA

In the realm of advanced materials, PPVE is predominantly utilized as a comonomer with Tetrafluoroethylene (TFE) to produce Perfluoroalkoxy (PFA) resins.

The Causality of Comonomer Selection

Why use PPVE instead of shorter-chain ethers like Perfluoro(methyl vinyl ether) (PMVE)? The length of the pendant group directly influences the macroscopic properties of the resulting polymer. The three-carbon perfluoropropoxy chain of PPVE provides optimal steric hindrance. During crystallization, these bulky side chains prevent the polymer backbones from packing tightly. This disruption lowers the crystallinity of the polymer matrix, dropping the melting point from ~327 °C (for pure PTFE) to approximately 300–310 °C for PFA, while simultaneously drastically reducing melt viscosity[8][9]. This structural modification enables the polymer to be melt-processed without compromising the fundamental stability provided by the carbon-fluorine bonds.

Workflow for the aqueous emulsion copolymerization of TFE and PPVE to produce PFA.

Validated Experimental Protocol: Aqueous Emulsion Copolymerization of PFA

To synthesize a highly uniform PFA resin with a narrow molecular weight distribution, the copolymerization of TFE and PPVE is typically conducted in an aqueous emulsion system. The following protocol integrates self-validating checkpoints to ensure reaction integrity[2][9].

Materials Required

-

Monomers: Tetrafluoroethylene (TFE, gaseous), Perfluoropropoxyethylene (PPVE, liquid, >98.0% purity).

-

Medium & Surfactant: Deionized, deoxygenated water; Ammonium perfluorooctanoate (APFO) or a modern short-chain fluorosurfactant alternative.

-

Initiator: Ammonium persulfate (APS).

-

Chain Transfer Agent (CTA): Methanol or a terpene (e.g., limonene) to control molecular weight distribution[9].

Step-by-Step Methodology

-

Reactor Preparation & Deoxygenation:

-

Utilize a high-pressure stainless-steel autoclave equipped with a mechanical agitator.

-

Causality: Oxygen acts as a radical scavenger, terminating the polymerization prematurely. Purge the reactor with high-purity nitrogen three times, followed by a vacuum cycle to ensure a strictly anaerobic environment.

-

-

Medium and Surfactant Loading:

-

Charge the reactor with deionized water and the fluorosurfactant (e.g., 0.2 wt% relative to water). Heat the system to the target reaction temperature (typically 70 °C – 80 °C).

-

-

Comonomer Charging:

-

Inject the liquid PPVE comonomer into the reactor. The amount of PPVE dictates the final properties of the PFA (typically 2 to 10 mole % of the final polymer)[9].

-

Pressurize the reactor with gaseous TFE to the target operating pressure (e.g., 1.5 – 2.5 MPa).

-

-

Initiation:

-

Inject an aqueous solution of the APS initiator.

-

Self-Validating Checkpoint: Monitor the internal reactor pressure. A distinct pressure drop indicates the onset of radical polymerization as gaseous TFE is consumed and incorporated into the solid polymer phase.

-

-

Polymerization & Pressure Maintenance:

-

As the reaction proceeds, continuously feed TFE gas into the reactor to maintain a constant internal pressure. The reaction rate is directly proportional to the TFE feed rate.

-

Maintain agitation at a constant RPM to ensure uniform micelle distribution and prevent premature coagulation.

-

-

Termination and Recovery:

-

Once the desired solid content is reached (typically 20-30%), halt the TFE feed, vent the unreacted gases safely, and cool the reactor.

-

Coagulate the resulting PFA dispersion by adding an electrolyte (e.g., nitric acid) or via high-shear mechanical agitation.

-

Wash the precipitated resin with deionized water and dry under a vacuum at 150 °C.

-

-

Analytical Validation:

-

Perform Differential Scanning Calorimetry (DSC). A successful synthesis of standard PFA will yield a melting peak between 300 °C and 310 °C. A narrow DSC melting peak half-width confirms a uniform distribution of the PPVE comonomer across the polymer chains[9].

-

Environmental and Safety Considerations

While fluoropolymers like PFA are highly stable and biologically inert, the monomers and surfactants used in their production require stringent handling protocols. PPVE (CAS 1623-05-8) is a volatile, hygroscopic, and heat-sensitive liquid. Under the Globally Harmonized System (GHS), it carries the hazard statement H341: Suspected of causing genetic defects .

Furthermore, the fluoropolymer manufacturing industry is under intense regulatory scrutiny regarding the emission of Per- and polyfluoroalkyl substances (PFAS). Unreacted PPVE and associated fluorosurfactants must be rigorously captured using thermal oxidizers and closed-loop recovery systems to prevent environmental contamination of local watersheds and airspace[2][10].

References

-

Ullmann's Encyclopedia of Industrial Chemistry. Fluorine Compounds, Organic. Retrieved from: [Link]

- Google Patents. WO2001098384A2 - Process for manufacture of a copolymer of tetrafluoroethylene and perfluoro(alkyl vinyl ether).

-

Environmental Science: Processes & Impacts (RSC Publishing). Emission inventory of PFASs and other fluorinated organic substances for the fluoropolymer production industry in Europe. Retrieved from: [Link]

-

ResearchGate. Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic Acid and Other Target and Suspect PFAS in the Vicinity of a Fluoropolymer Production Plant. Retrieved from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Emission inventory of PFASs and other fluorinated organic substances for the fluoropolymer production industry in Europe - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00426K [pubs.rsc.org]

- 3. Perfluoropropoxyethylene 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. CAS 1623-05-8: 1,1,1,2,2,3,3-Heptafluoro-3-[(1,2,2-trifluo… [cymitquimica.com]

- 5. ugr.es [ugr.es]

- 6. JP2610538B2 - Purification method of perfluoro (propyl vinyl ether) - Google Patents [patents.google.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. Perfluoropropyl vinyl ether 1623-05-8 [mingyuanchemical.com]

- 9. WO2001098384A2 - Process for manufacture of a copolymer of tetrafluoroethylene and perfluoro(alkyl vinyl ether) - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Thermal Stability and Decomposition of Perfluoropropoxyethylene (PPVE)

Executive Summary

Perfluoropropoxyethylene, commonly referred to as Perfluoro(propyl vinyl ether) (PPVE) , is a critical fluorinated monomer (CAS: 1623-05-8) primarily used as a comonomer with tetrafluoroethylene (TFE) to synthesize Perfluoroalkoxy alkane (PFA) .

While the TFE backbone provides extreme chemical resistance, the PPVE side chain disrupts crystallinity, allowing for melt-processability. However, the perfluoroalkoxy side chain introduces a distinct thermal liability compared to the homopolymer PTFE. This guide details the thermal stability limits of the monomer and its copolymer, the mechanistic pathways of decomposition (specifically the vulnerability of the ether linkage), and the rigorous protocols required to assess these behaviors in a drug development context where extractables and leachables (E&L) are critical quality attributes.

Molecular Architecture & Physicochemical Baseline

To understand the decomposition, one must first understand the bond energies maintaining stability.

The Ether Linkage Vulnerability

The PPVE molecule consists of a perfluorovinyl group (

-

Formula:

-

Bond Strength: The

bonds in perfluoroethers are generally strong (~360-400 kJ/mol) due to the high electronegativity of fluorine, which shortens the C-O bond. However, under thermal stress, the ether oxygen acts as a site for

Monomer vs. Polymer Stability

It is vital to distinguish between the stability of the monomer (liquid) and the polymer (solid plastic).

| Property | PPVE Monomer | PFA Copolymer (PPVE + TFE) |

| State | Liquid (BP: ~36°C) | Solid (MP: ~305°C) |

| Primary Risk | Polymerization, Hydrolysis, Volatilization | Thermal Degradation, Outgassing |

| Storage Temp | 0–10°C (Inert atmosphere) | Ambient |

| Critical Instability | >50°C (Autopolymerization risk) | >425°C (Backbone scission) |

Decomposition Mechanisms

The thermal decomposition of PPVE moieties generally follows two distinct pathways depending on the environment (inert vs. oxidative).

Pathway A: Pyrolytic Rearrangement (Inert Atmosphere)

In the absence of oxygen (e.g., inside a high-temperature extruder or during anaerobic TGA), the perfluoroalkoxy side chain undergoes a unimolecular rearrangement or radical scission.

-

Initiation: Homolytic cleavage of the

bond or the -

Propagation: The perfluoropropyl radical can eliminate small molecules.

-

Major Products:

-

Perfluoropropionyl fluoride (

): A direct result of side-chain cleavage. -

Tetrafluoroethylene (TFE): From backbone unzipping.

-

Perfluoroisobutylene (PFIB): A highly toxic, thermodynamic sink formed via rearrangement of smaller fluorocarbon fragments.

-

Pathway B: Oxidative Degradation (Air)

In the presence of oxygen, the ether linkage is susceptible to oxidative attack even at temperatures below the pyrolysis threshold.

-

Peroxide Formation: Oxygen attacks the radical sites generated by thermal stress.

-

Hydrolysis Precursors: The resulting acyl fluorides (

) are extremely reactive with ambient moisture, instantly hydrolyzing to form Hydrofluoric Acid (HF) and perfluorinated carboxylic acids (e.g., PFOA/PFBA analogues).

Visualization of Degradation Pathways

Figure 1: Mechanistic pathway of PPVE thermal degradation leading to primary toxic byproducts.

Experimental Protocols: Thermal Stability Assessment

For drug development applications (e.g., inhaler components, storage vials), "stability" implies the absence of leachable fluorocarbons. The following protocol utilizes TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) to determine the onset of degradation and identify off-gassing species.

Protocol: High-Sensitivity TGA-MS Profiling

Objective: Determine the Td(1%) (temperature of 1% weight loss) and identify specific mass fragments (

Equipment:

-

TGA Unit (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+)

-

Quadrupole Mass Spectrometer (coupled via heated transfer line)

-

Crucibles: Platinum or Alumina (90

)

Methodology:

-

Sample Preparation:

-

If testing PFA polymer: Cryo-mill the sample to fine powder (increase surface area).

-

If testing Monomer: Use a sealed aluminum pan with a laser-drilled pinhole (to prevent premature evaporation before decomposition).

-

-

Atmosphere Control:

-

Purge TGA furnace with Helium (He) at 25 mL/min (He is preferred over

for MS sensitivity). -

Option: Run a second scan in Air to simulate oxidative failure modes.

-

-

Thermal Program:

-

Equilibration: Hold at 30°C for 5 minutes.

-

Ramp: Heat from 30°C to 600°C at 10°C/min.

-

Isotherm: (Optional) Hold at 350°C for 60 minutes to test long-term processing stability.

-

-

MS Monitoring Channels (SIM Mode):

-

66 (

-

100 (

-

119 (

-

131 (

-

66 (

Data Interpretation[1][2]

-

Safe Processing Window: The region where TGA weight loss is <0.1% and MS signals for

66 are at baseline. -

Onset of Decomposition: Typically observed >420°C for high-purity PFA. Early onset (<350°C) indicates the presence of unstable "end groups" (e.g., -COOH) rather than scission of the PPVE monomer itself.

Safety & Toxicology (Crucial for Pharma Applications)

In a drug development context, the thermal stability of PPVE is directly linked to patient safety. If a PFA-lined vessel is overheated during sterilization or manufacturing, toxic leachables may form.

The PFIB Hazard

Perfluoroisobutylene (PFIB) is a potential pyrolysis product of PPVE.

-

Toxicity: ~10x more toxic than phosgene.

-

Mechanism: Potent alkylating agent; attacks pulmonary tissue.

-

Detection: Must be monitored if PFA is processed >350°C.

Hydrofluoric Acid (HF) Generation

Any release of carbonyl fluoride (

-

Mitigation: All thermal processing of PPVE-containing materials must occur under local exhaust ventilation (LEV) with caustic scrubbers.

Experimental Workflow Visualization

Figure 2: Integrated TGA-MS workflow for quantifying thermal stability and identifying degradation products.

References

-

Chemours. (2020).[1] Perfluoropropylvinyl Ether (PPVE) Technical Information. Retrieved from [Link]

-

Amedro, D., et al. (2015).[2] "Kinetics and mechanism of the reaction of perfluoro propyl vinyl ether (PPVE) with OH: Assessment of its fate in the atmosphere." Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Zuev, V., et al. (2022).[3][4] "Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances." Environmental Science & Technology. Retrieved from [Link]

-

Arito, H., & Soda, R. (1977). "Pyrolysis products of polytetrafluoroethylene and polyfluoroethylenepropylene with reference to inhalation toxicity." Annals of Occupational Hygiene. Retrieved from [Link]

Sources

Part 1: The Monomer - Perfluoropropoxyethylene (PFPE)

An In-Depth Technical Guide to Perfluoropropoxyethylene: From Monomer to Advanced Biomedical Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of perfluoropropoxyethylene (PFPE), also known as perfluoro(propyl vinyl ether) (PPVE). It navigates from the fundamental physicochemical properties and synthesis of the monomer to its polymerization and, most critically, its role as a foundational component in advanced biomedical systems. We will explore the causality behind its selection in drug delivery and molecular imaging, detailing the protocols that translate its unique chemical characteristics into functional, field-proven applications.

Perfluoropropoxyethylene (CF₃CF₂CF₂OCF=CF₂) is a fluorinated vinyl ether that serves as a crucial building block for a unique class of fluoropolymers. The presence of the perfluorinated propyl group and the vinyl ether functionality imparts a distinct combination of properties that are highly sought after in the development of materials for challenging biological environments.

Physicochemical Properties

The defining characteristics of the PFPE monomer are summarized below. Its high density, low boiling point, and insolubility in water are typical of low-molecular-weight perfluorinated compounds.

| Property | Value | References |

| Chemical Formula | C₅F₁₀O | [1][2] |

| Molecular Weight | 266.04 g/mol | [1][3] |

| CAS Number | 1623-05-8 | [1][2] |

| Appearance | Colorless, transparent liquid | [2][4] |

| Boiling Point | 35-36 °C | [5][6] |

| Melting Point | -70 °C | [5] |

| Density / Specific Gravity | ~1.56 - 1.609 g/cm³ | [1][3] |

| Vapor Pressure | 289 mmHg at 25 °C | [3][5] |

| Water Solubility | Insoluble | [3][6] |

| Purity (Typical) | >98.0% (GC) | [1][4] |

Synthesis of the Monomer

The industrial synthesis of perfluorovinyl ethers like PFPE is a complex, multi-step process. While multiple routes exist, a prevalent strategy involves the pyrolysis of perfluorinated carboxylate salts.[1][7] This method leverages the thermal decomposition of a specifically designed precursor to generate the desired vinyl ether.

A generalized workflow for this process is as follows:

-

Precursor Synthesis : A partially fluorinated hydrocarbon precursor is first synthesized. This can be achieved by reacting hexafluoropropylene oxide (HFPO) with an alcohol.[1][7]

-

Perfluorination : The hydrocarbon precursor undergoes an exhaustive fluorination step to replace all hydrogen atoms with fluorine. This is typically accomplished via direct fluorination (DF) with elemental fluorine or electrochemical fluorination (ECF).[7] This step yields a stable perfluorinated acid or ester intermediate.

-

Salt Formation : The perfluorinated intermediate is converted to its corresponding metal salt (e.g., sodium or potassium salt) through saponification with a base like NaOH or KOH.[1][7]

-

Pyrolysis : The dried perfluorinated salt is then pyrolyzed (heated to high temperatures, typically 170-250 °C), causing it to decompose and eliminate CO₂ and the metal fluoride, yielding the final perfluoropropoxyethylene monomer.[1][7]

-

Purification : The crude product is purified, usually by distillation, to achieve the high purity required for polymerization.[7]

Safety and Handling

Perfluoropropoxyethylene is a chemically reactive monomer that requires careful handling. It is listed as heat-sensitive and hygroscopic.[1][6] Critically, it carries the hazard statement H341: "Suspected of causing genetic defects".[4][8] Therefore, all handling must be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection.[8] Special instructions should be obtained and understood before use.[4]

Part 2: Polymerization and Material Science

The vinyl ether group of PFPE allows it to undergo polymerization to form high-molecular-weight polymers. These polymers are valued for their exceptional stability and unique surface properties, making them distinct from more common fluoropolymers like PTFE.

Polymerization of PFPE

The homopolymerization of perfluoropropoxyethylene is challenging but has been successfully achieved through radical polymerization at very high pressures .[9] This method overcomes the low reactivity of some fluorinated monomers.

The process involves subjecting the PFPE monomer to pressures ranging from 500 to 1200 MPa, often without the need for chemical initiators, as the high pressure and temperature can induce thermal initiation.[9] Radical polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps.[10][11]

PFPE is also a valuable comonomer. It can be copolymerized with other fluoro-olefins, such as tetrafluoroethylene (TFE) or hexafluoropropylene (HFP), to create amorphous perfluoroalkoxy (PFA) polymers.[9][12] This copolymerization disrupts the crystallinity that is characteristic of polymers like PTFE, resulting in materials that are melt-processable while retaining excellent thermal and chemical resistance.[13]

Properties of Poly(perfluoropropoxyethylene) and its Copolymers

The resulting polymers, particularly amorphous homopolymers and copolymers, exhibit a suite of properties that are highly advantageous for biomedical applications:

-

Exceptional Chemical and Thermal Stability : The strong carbon-fluorine bonds and stable ether linkages create a polymer that is resistant to acids, bases, and organic solvents, and has a high decomposition temperature.[2]

-

Amorphous Nature : Unlike the highly crystalline PTFE, amorphous PFPE-containing polymers are optically transparent and have a low refractive index.[9]

-

Hydrophobicity and Oleophobicity : The low surface energy of the fluorinated polymer makes it highly repellent to both water and oils, which is crucial for creating non-stick surfaces and stable emulsions.[2]

-

Flexibility : The ether linkages in the polymer backbone prevent the brittleness often associated with other perfluorinated polymers, imparting a more flexible mechanical profile.[2]

-

Gas Solubility : A key feature of perfluorinated polymers is their high capacity to dissolve gases like oxygen and carbon dioxide, a property that is central to their use as oxygen carriers.[14][15]

-

Biocompatibility : Large-molecule fluoropolymers are generally considered biocompatible and biologically inert, with the U.S. Food and Drug Administration (FDA) affirming their safety in medical devices based on decades of use.[7]

Part 3: Applications in Drug Development and Biomedical Research

The unique combination of properties described above makes PFPE-derived materials and, more broadly, perfluorocarbons (PFCs), ideal candidates for creating sophisticated drug delivery and diagnostic platforms. Their primary application is as the core component of kinetically stable nanoemulsions.[16]

Foundation of Perfluorocarbon Nanoemulsions

PFC nanoemulsions are systems where tiny droplets of a perfluorocarbon liquid (the "fluorous" phase) are dispersed in an aqueous continuous phase, stabilized by a surfactant layer.[16] Because PFCs are both hydrophobic and lipophobic (they do not mix with water or oil), they form a distinct third phase, which can be harnessed for drug delivery. These nanoemulsions serve as a versatile platform technology for imaging and therapy.[16]

Role in Oxygen Delivery Systems ("Blood Substitutes")

The high gas-dissolving capacity of PFCs allows these nanoemulsions to function as efficient oxygen carriers. When equilibrated with oxygen, the PFC core becomes saturated and can transport this oxygen through the bloodstream, releasing it in areas of low oxygen tension. This has led to their development as "blood substitutes" for reducing red cell transfusions during surgery and for alleviating tissue hypoxia in conditions like acute kidney injury or during organ preservation.[15]

Application in Molecular Imaging (¹⁹F MRI)

The human body has a negligible amount of endogenous fluorine. This creates a unique opportunity for background-free molecular imaging using ¹⁹F Magnetic Resonance Imaging (MRI). Since PFPE and other PFCs are densely populated with fluorine atoms, nanoemulsions formulated with them serve as excellent contrast agents. By tracking the ¹⁹F signal, researchers can non-invasively visualize the location and accumulation of the nanoemulsions in the body, providing a powerful tool for diagnosing disease and confirming that a drug carrier has reached its intended target.

Functionalization for Targeted Drug Delivery

The true power of the PFC nanoemulsion platform lies in its functionalizability. The surfactant layer stabilizing the nano-droplet can be engineered to include reactive chemical handles. These handles allow for the covalent attachment of targeting ligands, such as antibodies or peptides, to the nanoemulsion surface.[3] This "decorating" of the surface transforms the nanoemulsion from a passive carrier into an active, targeted delivery vehicle that can specifically bind to receptors overexpressed on cancer cells or inflamed tissues, thereby concentrating the therapeutic payload precisely where it is needed.[6]

Part 4: Key Experimental Protocols

The translation of PFPE chemistry into functional biomedical tools relies on robust and reproducible experimental methods. Below are detailed protocols for the preparation and functionalization of a PFC nanoemulsion.

Protocol: Preparation of a Perfluorocarbon Nanoemulsion

This protocol describes the preparation of a basic PFC nanoemulsion using a high-pressure homogenization (microfluidization) technique, which is effective for producing droplets with a uniform and small size distribution.

Methodology:

-

Surfactant Solution Preparation : Prepare the continuous aqueous phase by dissolving the desired surfactant(s) (e.g., a blend of non-ionic block copolymers) in ultrapure water. If using a functionalized surfactant with a carboxyl or other reactive group for later conjugation, it should be included in this step.

-

Premixing (Coarse Emulsion) : Add the perfluorocarbon liquid (e.g., a polymer derived from PFPE) to the aqueous surfactant solution.

-

High-Shear Homogenization : Subject the mixture to high-shear mixing using a rotor-stator homogenizer for 2-5 minutes to form a coarse, milky-white pre-emulsion.

-

Microfluidization : Pass the coarse emulsion through a high-pressure microfluidizer. This is the critical step for size reduction. The emulsion should be processed for a set number of passes (e.g., 3-5 passes) at a high pressure (e.g., 20,000 psi). The entire system should be cooled (e.g., with an ice bath) to dissipate the heat generated during processing.

-

Purification/Sterilization : The resulting nanoemulsion can be filtered through a 0.22 µm syringe filter for sterilization and to remove any larger aggregates.

-

Characterization : Analyze the nanoemulsion for droplet size and size distribution (polydispersity index, PDI) using Dynamic Light Scattering (DLS). The zeta potential should also be measured to assess colloidal stability.

Protocol: Surface Functionalization with a Targeting Ligand

This protocol details the conjugation of a targeting protein (e.g., a monoclonal antibody) to the surface of a pre-formed PFC nanoemulsion containing carboxyl-functionalized surfactants, using EDC/sulfo-NHS chemistry.[3]

Methodology:

-

Prepare Carboxylated Nanoemulsion : Synthesize a PFC nanoemulsion as described in Protocol 4.1, ensuring that a portion of the surfactant used is terminated with a carboxylic acid (-COOH) group.

-

Activate Carboxyl Groups : To a solution of the nanoemulsion in a suitable buffer (e.g., MES buffer, pH 6.0), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) followed by N-Hydroxysulfosuccinimide (sulfo-NHS). Allow the reaction to proceed for 15-30 minutes at room temperature. This converts the carboxyl groups into more reactive sulfo-NHS esters.[3]

-

Remove Excess Reagents : Immediately purify the activated nanoemulsion to remove unreacted EDC and sulfo-NHS. This can be done using dialysis or tangential flow filtration against the reaction buffer.

-

Conjugation to Ligand : Add the purified, activated nanoemulsion to a solution of the targeting antibody (or other amine-containing ligand) in a suitable buffer (e.g., PBS, pH 7.4). The primary amine groups on the antibody will react with the sulfo-NHS esters on the nanoemulsion surface, forming a stable amide bond. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.

-

Quench Reaction : Quench any remaining unreacted sulfo-NHS esters by adding a small amount of a primary amine-containing buffer, such as Tris buffer or ethanolamine.

-

Purification and Characterization : Purify the final conjugated nanoemulsion from unconjugated antibody and quenching reagents using a suitable method like size exclusion chromatography or tangential flow filtration. Confirm successful conjugation using techniques such as SDS-PAGE (to observe an increase in the molecular weight of the nanoemulsion-protein conjugate) or a functional binding assay (e.g., ELISA or flow cytometry with target cells).

Conclusion

Perfluoropropoxyethylene represents a highly specialized yet powerful monomer in the field of biomedical material science. While its polymerization requires demanding conditions, the resulting polymers possess an unparalleled combination of chemical inertness, gas-carrying capacity, and biological compatibility. When formulated into nanoemulsions, these materials become a formidable platform for theranostics—enabling simultaneous targeted drug delivery and non-invasive molecular imaging. As research continues to refine surface functionalization strategies and explore stimuli-responsive systems, the applications for PFPE-based materials in personalized medicine are poised to expand significantly, offering new solutions to long-standing challenges in drug development and diagnostics.

References

-

Synthesis of amorphous homopolymer of perfluoropropyl vinyl ether at a high pressure. (n.d.). SpringerLink. Retrieved March 3, 2026, from [Link]

-

Kurykin, M. A., et al. (2012). Application of perfluoro(2-propoxypropyl vinyl ether) (PPVE-2) in the synthesis of perfluoro(propyl vinyl ether) (PPVE-1). ResearchGate. Retrieved March 3, 2026, from [Link]

-

PERFLUOROPROPYL VINYL ETHER. (n.d.). HaloPolymer. Retrieved March 3, 2026, from [Link]

- Hung, M. H., & Rozen, S. (1996). Production of perfluoro(alkyl vinyl ethers). Google Patents.

-

Perfluoropropoxyethylene 98.0%(GC). (n.d.). PureSynth. Retrieved March 3, 2026, from [Link]

- Process for the preparation of fluorine containing vinyl ethers. (2000). Google Patents.

-

Patel, D., et al. (2025). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Journal of Nanobiotechnology. Retrieved March 3, 2026, from [Link]

-

Perfluoro(propyl vinyl ether) - Physico-chemical Properties. (2024, April 10). ChemBK. Retrieved March 3, 2026, from [Link]

-

Radical polymerization. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

-

Anionic Vinyl Polymerization. (n.d.). Wiley Online Library. Retrieved March 3, 2026, from [Link]

-

Evans, A. M., et al. (2022). Fluoroolefin-vinyl ether copolymer ionic fluorogels for PFAS remediation from water. PMC. Retrieved March 3, 2026, from [Link]

-

Perfluorocarbon Nanoemulsions for Simultaneous Delivery of Oxygen and Antioxidants During Machine Perfusion Supported Organ Preservation. (2026, January 23). MDPI. Retrieved March 3, 2026, from [Link]

-

Hosford, B. M., et al. (2023). Accessing broader vinyl ether scope for sequential cationic-anionic block copolymers. ChemRxiv. Retrieved March 3, 2026, from [Link]

-

Riess, J. G. (2006). Perfluorocarbon-based oxygen delivery. PubMed. Retrieved March 3, 2026, from [Link]

-

PPVE: Key Product of Fluorinated Vinyl Ether Copolymerization Monomer. (n.d.). Juhua Group Corporation. Retrieved March 3, 2026, from [Link]

-

Poly(tetrafluoroethene) (Polytetrafluoroethylene). (2018, November 28). The Essential Chemical Industry. Retrieved March 3, 2026, from [Link]

-

Wang, T., et al. (2025). Perfluorocarbon Nanoparticles Loaded with Oxygen Alleviate Acute Kidney Injury via Ameliorating Renal Oxygenation Level. PMC. Retrieved March 3, 2026, from [Link]

-

Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). PMC. Retrieved March 3, 2026, from [Link]

-

FDA Affirms Safety of PFAS-Based Materials in Medical Devices. (2025, August 17). Contact Lens Spectrum. Retrieved March 3, 2026, from [Link]

-

Kaneda, M. M., et al. (2009). Perfluorocarbon nanoemulsions for quantitative molecular imaging and targeted therapeutics. PMC. Retrieved March 3, 2026, from [Link]

-

Schematic illustration of the manufacture protocol of the encapsulated... (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Riess, J. G. (2018). Perfluorocarbon-Based Oxygen Carriers. ResearchGate. Retrieved March 3, 2026, from [Link]

-

Patel, D., et al. (2025). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Journal of Nanobiotechnology. Retrieved March 3, 2026, from [Link]

-

Sletten, E. M. (2021). Functionalizable poly(2-oxazoline) stabilizers in a perfluorocarbon-in-water nanoemulsion drug delivery system. eScholarship. Retrieved March 3, 2026, from [Link]

-

Rapoport, N. (2012). PHASE-SHIFT, STIMULI-RESPONSIVE PERFLUOROCARBON NANODROPLETS FOR DRUG DELIVERY TO CANCER. PMC. Retrieved March 3, 2026, from [Link]

-

Perfluorocarbon-Based Oxygen Carriers and Subnormothermic Lung Machine Perfusion Decrease Production of Pro-Inflammatory Mediators. (2021, August 30). MDPI. Retrieved March 3, 2026, from [Link]

-

Kaneda, M. M., et al. (2009). Perfluorocarbon nanoemulsions for quantitative molecular imaging and targeted therapeutics. PubMed. Retrieved March 3, 2026, from [Link]

-

Patel, D., et al. (2025). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. PMC. Retrieved March 3, 2026, from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. parspolymerco.com [parspolymerco.com]

- 5. escholarship.org [escholarship.org]

- 6. PHASE-SHIFT, STIMULI-RESPONSIVE PERFLUOROCARBON NANODROPLETS FOR DRUG DELIVERY TO CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1616849B1 - Process for the preparation of fluorine containing vinyl ethers - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Radical polymerization - Wikipedia [en.wikipedia.org]

- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 11. PPVE: Key Product of Fluorinated Vinyl Ether Copolymerization Monomer [yonghe-chemical.com]

- 12. Radical copolymerisation of chlorotrifluoroethylene with isobutyl vinyl ether initiated by the persistent perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and properties of poly(trifluoroethylene) via a persistent radical mediated polymerization of trifluoroethylene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

Perfluoro(propyl vinyl ether) (PPVE): A Risk Management Framework for High-Volatility Fluorinated Monomers

This technical guide details the health, safety, and operational framework for handling Perfluoropropoxyethylene , commonly known as Perfluoro(propyl vinyl ether) (PPVE) .[1]

CAS No: 1623-05-8 | Formula:

Executive Summary: The "Near-Gas" Hazard Paradigm

In drug development and fluoropolymer synthesis, Perfluoropropoxyethylene (PPVE) is often miscategorized simply as a "fluorinated solvent."[1] This is a critical safety error. With a boiling point of 36°C , PPVE exists on the thermodynamic edge between liquid and gas at standard laboratory temperatures.[1]

Core Safety Directive: Treat PPVE not as a static liquid, but as a volatile fugitive emission source .

-

Primary Risk: Uncontrolled vaporization leading to rapid concentration buildup and subsequent thermal decomposition if exposed to hot surfaces.[1]

-

Secondary Risk: Hydrolytic instability releasing Hydrogen Fluoride (HF) upon contact with mucosal moisture.[1]

-

Toxicological Flag: GHS Classification H341 (Suspected of causing genetic defects) requires strict containment beyond standard fume hood protocols.[1]

Physicochemical Profile & Hazard Identification

The safety profile of PPVE is dictated by its volatility and its decomposition pathways.[1]

| Property | Value | Operational Implication |

| Boiling Point | 36°C (97°F) | Critical: Material will boil upon contact with warm hands or ambient heat spikes.[1] Active cooling is mandatory during transfer.[1] |

| Vapor Density | > 9 (Air = 1) | Vapors are heavy and will pool in low-lying areas (sumps, floor drains), creating asphyxiation or explosive pockets.[1] |

| Reactivity | Vinyl Ether Moiety | Susceptible to radical polymerization and hydrolysis.[1] Incompatible with strong Lewis acids (e.g., |

| Decomposition | > 300°C (or catalytic) | Breaks down into Carbonyl Fluoride ( |

The "Invisible" Threat: Thermal Decomposition

While PPVE is non-flammable, it is thermally labile.[1] If vapors are drawn into a vacuum pump or heating bath controller, they decompose.[1]

-

Mechanism:

-

Result: Immediate release of highly toxic acid gases (

hydrolyzes to HF in lungs).[1]

Engineering Controls & Containment Strategy

Standard fume hoods are often insufficient for PPVE due to its high vapor pressure.[1] A "Cold-Chain Containment" strategy is required.[1]

Storage and Transfer[1][6]

-

Temperature Control: Store at 0°C – 10°C . Containers must be opened only after being cooled to prevent "geysering" (rapid vaporization upon cap removal).[1]

-

Inert Atmosphere: Store under Argon or Nitrogen.[1] Moisture triggers slow hydrolysis, generating HF which corrodes the container seals.[1]

Vapor Management Hierarchy (Diagram)

The following decision tree illustrates the required engineering controls based on operational scale.

Figure 1: Vapor Management Hierarchy.[1] Note the mandatory requirement for cold traps during vacuum operations to prevent pump oil contamination and exhaust release.[1]

Toxicological Mechanisms & Health Surveillance[1]

Inhalation Toxicity

While acute lethality (LC50) is reported as low in some rodent studies, the chronic risk lies in the metabolic processing of the vinyl ether.[1]

-

Metabolic Pathway: The ether linkage is metabolically stable, but the vinyl group can be epoxidized by cytochrome P450, leading to reactive intermediates capable of alkylating DNA (basis for H341 classification).[1]

-

Hydrolysis Products: In the presence of lung moisture, trace hydrolysis yields Perfluoropropionic Acid (PFPrA) , a persistent PFAS homologue with a long biological half-life.[1]

Biological Monitoring

For personnel handling PPVE frequently:

-

Baseline: Liver function tests (ALT/AST) and kidney function (Creatinine).[1]

-

Exposure Marker: Urinary inorganic fluoride is not a specific marker for PPVE itself but indicates decomposition exposure (HF).[1]

Emergency Response Protocols

Skin/Eye Contact (The HF Factor)

Treat any exposure to liquid PPVE as a potential HF burn due to rapid hydrolysis on skin.[1]

-

Immediate Action: Flush with water for 5 minutes.

-

Neutralization: Apply 2.5% Calcium Gluconate gel immediately.[1] Do not wait for pain (fluorinated ether burns can have delayed onset).[1]

-

Medical: Seek evaluation for systemic fluoride toxicity.

Spill Management (High Volatility)

A spill of PPVE is essentially a gas release.[1]

-

Evacuate: Clear the lab immediately. The liquid will boil off rapidly, creating an oxygen-deficient or toxic atmosphere.[1]

-

Ventilation: Maximize hood sash height (if spill is inside) or activate emergency purge.[1]

-

Cleanup: Do not use standard absorbents (clay/paper) which provide surface area for rapid evaporation.[1] Use chilled absorbent pads if available, or allow to evaporate under high-volume ventilation if safe to do so.[1]

Emergency Decision Logic (Diagram)

Figure 2: Emergency Response Decision Tree. Note the specific contraindication for standard absorption techniques in large spills.

Waste Disposal & Destruction

PPVE is a PFAS precursor.[1] It cannot be disposed of via standard organic solvent streams.[1]

-

Destruction: Must be incinerated at >1100°C with a residence time of >2 seconds and HF scrubbing (High-Temperature Incineration).

-

Segregation: Collect in dedicated HDPE containers (glass may etch if HF forms). Label clearly as "Fluorinated Vinyl Ether - PFAS."[1]

References

-

Tokyo Chemical Industry (TCI). (2024).[1] Safety Data Sheet: Perfluoropropoxyethylene. Retrieved from

-

3M Company. (2019).[1] Safety Data Sheet: 3M™ Perfluoro(Propyl Vinyl Ether).[1][5][6] Retrieved from

-

National Institutes of Health (NIH). (2023).[1] Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids. Environmental Science & Technology.[1] Retrieved from

-

Chemours. (2020).[1] Perfluoropropylvinyl Ether (PPVE) Technical Information. Retrieved from

-

PureSynth. (2024).[1] Perfluoropropoxyethylene Properties and Safety. Retrieved from

Sources

An In-depth Technical Guide to Perfluoropropoxyethylene: From Serendipitous Discovery to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoropropoxyethylene, more formally known as perfluoro(propyl vinyl ether) (PPVE), stands as a cornerstone monomer in the synthesis of high-performance fluoropolymers. Its incorporation into polymer chains imparts a unique combination of chemical inertness, thermal stability, and flexibility, making the resultant materials indispensable in a myriad of advanced industrial and biomedical applications. This guide delves into the historical discovery of this pivotal fluoroalkene, tracing its origins from the broader exploration of organofluorine chemistry to its specific synthesis. We will explore the evolution of its manufacturing processes, from early methodologies to modern, more efficient synthetic routes. Furthermore, this document will provide a comprehensive overview of its physicochemical properties and a detailed examination of its critical role in the development of materials for pharmaceutical and drug delivery applications, where purity, stability, and biocompatibility are paramount.

Historical Background and Discovery

The story of perfluoropropoxyethylene is intrinsically linked to the broader history of organofluorine chemistry, which began with the first synthesis of an organofluorine compound in the 1860s. However, the field truly blossomed in the mid-20th century, driven by the quest for materials with exceptional stability for various industrial and military applications. The serendipitous discovery of polytetrafluoroethylene (PTFE) by Dr. Roy J. Plunkett at DuPont in 1938 marked a pivotal moment, unveiling the extraordinary properties of perfluorinated polymers.[1]

While PTFE offered unparalleled chemical resistance and thermal stability, its high melt viscosity made it notoriously difficult to process using conventional thermoplastic techniques. This limitation spurred further research into modifying the fluoropolymer structure to enhance processability without significantly compromising its desirable properties. This led to the development of a new class of melt-processible fluoropolymers, which were copolymers of tetrafluoroethylene (TFE) and a perfluorinated vinyl ether.

The precise date and the individual researchers responsible for the first synthesis of perfluoropropoxyethylene are not prominently documented in readily available historical accounts. However, the development of perfluoroalkyl vinyl ethers as a class of monomers was a logical progression from the work on PTFE. The introduction of the flexible ether linkage and the perfluoropropoxy side chain was a key innovation to disrupt the crystallinity of the PTFE backbone, thereby lowering the melting point and melt viscosity.

Early methods for synthesizing perfluorovinyl ethers were often complex and involved hazardous reagents.[2] The commercialization of copolymers based on TFE and PPVE, such as perfluoroalkoxy alkanes (PFA), by companies like DuPont in the 1970s, signifies that viable synthetic routes for PPVE had been established by this time.[2] These early methods, though not detailed here, laid the groundwork for the more refined and efficient processes developed in subsequent decades.

The Evolution of Synthesis

The synthesis of perfluoropropoxyethylene has undergone significant evolution, driven by the need for higher purity, better yields, and safer, more cost-effective manufacturing processes. Modern synthetic strategies typically involve multi-step sequences that start with more readily available precursors.

A prominent approach described in patents from the 1990s involves the fluorination of a partially halogenated starting material, followed by a dehalogenation step to introduce the vinyl group.[3]

A Representative Modern Synthetic Pathway:

A common strategy involves the following key transformations:

-

Formation of a Halogenated Ether: This often starts with the reaction of a fluoroalcohol with a halogenated ethylene derivative.

-

Fluorination: The partially halogenated ether is then subjected to direct fluorination, often using elemental fluorine, to replace the remaining hydrogen or chlorine atoms with fluorine. This step is critical for achieving the "perfluoro" state.

-

Dehalogenation: The final step involves the removal of two adjacent halogen atoms (typically chlorine) to create the carbon-carbon double bond of the vinyl group. This is often accomplished using a reducing agent like zinc dust.

A more recent innovative route to a key precursor for PPVE, perfluoro(2-propoxypropionyl) fluoride, involves the direct fluorination of a non-fluorinated counterpart. This approach highlights the ongoing efforts to streamline the synthesis and utilize more accessible starting materials.

Experimental Protocol: A Representative Dehalogenation Step

The following protocol is adapted from a patented method for the preparation of perfluoro(propyl vinyl) ether:

-

Reaction Setup: A suspension of zinc dust (0.05 mol) in N,N-dimethylformamide (DMF) (20 mL) is prepared in a suitable reaction vessel.

-

Activation: The zinc dust is activated with a small amount of bromine (0.1 mL) and the mixture is heated to 50°C.

-

Addition of Precursor: The perhalogenated ether precursor (e.g., CF₃CF₂CF₂-O-CFCl-CF₂Cl) (0.025 mol) is added slowly to the heated suspension.

-

Reaction: The reaction mixture is stirred for 6 hours at 50°C.

-

Product Isolation: The volatile product, perfluoropropoxyethylene, is distilled directly from the reaction mixture and collected. The final product is a clear, colorless liquid.

Physicochemical Properties

Perfluoropropoxyethylene is a colorless, transparent liquid with a slight, specific odor.[4] Its fully fluorinated structure bestows upon it a unique set of physical and chemical properties that are critical to its function as a monomer.

| Property | Value |

| Chemical Formula | C₅F₁₀O |

| Molecular Weight | 266.04 g/mol |

| Boiling Point | 35-36 °C |

| Melting Point | -70 °C |

| Appearance | Colorless, transparent liquid |

| Odor | Slight, specific odor |

Data sourced from available safety and technical data sheets.

The presence of the ether linkage in the molecule provides a degree of flexibility to the polymer backbone when it is copolymerized, which is crucial for the improved processability of PFA resins compared to PTFE.

Applications in Research and Drug Development

The exceptional properties of polymers derived from perfluoropropoxyethylene, most notably PFA, make them highly valuable in the pharmaceutical and medical device industries, where purity, chemical inertness, and the ability to withstand harsh sterilization processes are critical.[5][6]

Key Applications:

-

High-Purity Fluid Handling: PFA tubing, pipes, and fittings are extensively used in pharmaceutical manufacturing for the transport of high-purity water, process chemicals, and drug formulations.[7][8] Its non-stick, non-leaching, and corrosion-resistant surface prevents contamination of the product.[8]

-

Bioreactors and Fermentation: The biocompatibility and chemical resistance of PFA make it an ideal material for components in bioreactors and fermentation vessels, where maintaining a sterile environment is essential.[6]

-

Medical Devices: PFA is used in the manufacturing of various medical devices, including catheters and surgical instruments, due to its biocompatibility, flexibility, and ability to be sterilized by methods such as autoclaving and gamma irradiation.[5][8]

-

Laboratory Ware: The chemical inertness and transparency of PFA make it a superior alternative to glass in certain laboratory applications, especially when working with aggressive chemicals or when the risk of breakage is a concern.[8]

While perfluoropropoxyethylene itself is a monomer, its role is foundational to the performance of the resulting fluoropolymers that are critical in drug development and manufacturing. The use of these materials ensures the integrity and purity of pharmaceutical products, from research and development through to full-scale production.

Safety and Handling

Perfluoropropoxyethylene is a chemical that requires careful handling in a laboratory or industrial setting. It is suspected of causing genetic defects.[9] Therefore, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, when handling this substance. Work should be conducted in a well-ventilated area or in a closed system to avoid inhalation of vapors.

Conclusion

Perfluoropropoxyethylene, a seemingly simple fluorinated vinyl ether, has played a significant role in the advancement of material science. Its development was a crucial step in overcoming the processing limitations of early fluoropolymers, paving the way for a new generation of melt-processible materials with outstanding chemical and thermal properties. The journey from its conceptual origins to its modern, refined synthesis reflects the continuous innovation in organofluorine chemistry. Today, the polymers derived from PPVE are indispensable in high-stakes industries like pharmaceuticals and drug development, where they provide the purity, reliability, and performance necessary to ensure the safety and efficacy of life-saving products. As research continues, the unique properties of perfluoropropoxyethylene will undoubtedly continue to be leveraged in the creation of next-generation materials for even more demanding applications.

References

- Hung, M. H., Rozen, S., & Smart, B. E. (1994). Synthesis of Perfluorovinyl Ether Monomers. The Journal of Organic Chemistry, 59(15), 4148-4150.

- Okazoe, T., Watanabe, K., Itoh, M., Shirakawa, D., Murofushi, H., Okamoto, H., & Tatematsu, S. (2001). A New Route to Perfluoro (propyl vinyl ether) Monomer: Synthesis of Perfluoro (2-propoxypropionyl) Fluoride from Non-Fluorinated Compounds.

- U.S. Patent No. 5,536,885. (1996). Production of perfluoro(alkyl vinyl ethers).

- Pexco. (2021, September 21).

- Precionn. (2025, October 10). Unlocking Perfluoroalkoxy Polymer for Precision Manufacturing.

- Pexco. (n.d.). PFA (Perfluoroalkoxy)

- European Patent No. EP0699176B1. (1997). Production of perfluoro(alkyl vinyl ethers).

- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.

- Zhejiang Yonghe Refrigerant Co., Ltd. (n.d.).

- Chemours. (n.d.).

- Aclarity. (2024, March 25). PFAS: A Brief History of 'Forever' Chemicals.

- European Patent Office. (2000). Process for the preparation of fluorine containing vinyl ethers (EP 1616849 B1).

- Ershov, A. E., & Popova, L. M. (2000). Use of perfluoroacylfluorides for synthesis of perfluoroalkylvinyl ethers. Fluorine notes, 3(10).

- Environmental Working Group. (n.d.).

- ITRC. (2020). History and Use of Per- and Polyfluoroalkyl Substances (PFAS).

- Tverdomed, S. N., Hirschberg, M. E., Pajkert, R., Hintzer, K., Smith, S. M., & Röschenthaler, G. V. (2020). Application of perfluoro(2-propoxypropyl vinyl ether) (PPVE-2) in the synthesis of perfluoro(propyl vinyl ether) (PPVE-1). Journal of Fluorine Chemistry, 233, 109508.

- Danafar, H. (2016). Applications of Copolymeric Nanoparticles in Drug Delivery Systems. Drug research, 66(10), 506–519.

- Sigma-Aldrich. (n.d.). Polymer Drug Delivery Techniques.

- van der Ende, M. T., & van Leeuwen, P. W. (1993). Synthesis of poly (vinyl ether) s with perfluoroalkyl pendant groups. Macromolecules, 26(11), 2775-2781.

- HaloPolymer. (n.d.). PERFLUOROPROPYL- PERFLUOROVINYL ETHER.

- Manufacturing Dive. (2023, December 6).

- Tokyo Chemical Industry Co., Ltd. (n.d.). Perfluoropropoxyethylene.

Sources

- 1. manufacturingdive.com [manufacturingdive.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0699176B1 - Production of perfluoro(alkyl vinyl ethers) - Google Patents [patents.google.com]

- 4. One moment, please... [yonghe-chemical.com]

- 5. lairdplastics.com [lairdplastics.com]

- 6. precionn.com [precionn.com]

- 7. pexco.com [pexco.com]

- 8. pexco.com [pexco.com]

- 9. Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Laboratory Scale Synthesis of Perfluoropropoxyethylene (PPVE)

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of Perfluoropropoxyethylene (PPVE) , also known as Perfluoropropyl Vinyl Ether (PPVE-1).[1] PPVE is a critical comonomer used to modify the crystallinity of polytetrafluoroethylene (PTFE), yielding melt-processable PFA (Perfluoroalkoxy) polymers.[1] The synthesis described herein utilizes the Hexafluoropropylene Oxide (HFPO) dimerization route followed by pyrolytic decarboxylation .[2][1] This method is selected for its high fidelity, manageable safety profile in a controlled laboratory setting, and scalability from grams to hundreds of grams.[2][1]

Introduction & Retrosynthetic Analysis

PPVE (

Chemical Structure & Properties[1][2]

-

IUPAC Name: 1,1,1,2,2,3,3-Heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]propane[4]

-

Boiling Point: 35–36 °C

-

Density: ~1.53 g/mL[2]

Synthetic Strategy

The most reliable laboratory route involves a three-step sequence:

-

Oligomerization: Fluoride-catalyzed addition of Hexafluoropropylene Oxide (HFPO) to Perfluoropropionyl Fluoride (PPF) to form the dimer acid fluoride.[2][1]

-

Neutralization: Conversion of the acid fluoride to a stable alkali metal salt.[2][1]

-

Decarboxylation: Thermal decomposition of the salt to yield the vinyl ether.[2][1]

Reaction Scheme Visualization

Figure 1: Logical workflow for the synthesis of PPVE from HFPO and PPF.

Detailed Experimental Protocol

Safety Pre-Read (Critical)

-

Inhalation Hazard: HFPO and Perfluoroisobutylene (PFIB—a potential byproduct of overheating) are highly toxic.[2][1] All operations must be performed in a high-efficiency fume hood.[1]

-

Pressure Hazard: Step 1 involves condensing gases.[2][1] Use a rated stainless steel autoclave or heavy-walled glass pressure vessel with a rupture disc.[1]

-

Chemical Burns: Acid fluorides hydrolyze to release HF.[2][1] Calcium gluconate gel must be available.[2][1]

Step 1: Synthesis of Perfluoro-2-propoxypropionyl Fluoride

Objective: Selectively couple HFPO with PPF to form the mono-adduct (dimer).[1]

Reagents:

-

Perfluoropropionyl Fluoride (PPF): 1.2 equivalents (Excess suppresses trimer formation).[2][1]

-

Diglyme (Diethylene glycol dimethyl ether): Solvent, distilled over Na/Benzophenone.[2][1]

Protocol:

-

Catalyst Preparation: In a dry box, load anhydrous CsF (dried at 150°C under vacuum for 12h) into a 300 mL stainless steel autoclave. Add anhydrous diglyme (solvent ratio: ~2 mL per gram of expected product).[1]

-

System Inerting: Seal the autoclave, remove from the dry box, and connect to a vacuum/gas manifold. Cool to -78°C (Dry ice/acetone) and evacuate to <1 mmHg.

-

Addition of PPF: Condense 1.2 eq of PPF into the autoclave at -78°C.

-

Equilibration: Warm the autoclave to 0°C using an ice bath. Stir for 30 minutes to allow CsF to generate the perfluoropropoxide anion.[1]

-

Addition of HFPO: Slowly feed HFPO (1.0 eq) gas into the reactor while maintaining the temperature between -5°C and 0°C.

-

Digestion: After addition, stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) over 1 hour.

-

Workup: Vent excess PPF (trap in cold caustic soda). The residual liquid contains the product (bp ~56°C) and solvent.[1]

Step 2: Conversion to Sodium Salt

Objective: Convert the hydrolytically unstable acid fluoride into a stable carboxylate salt for pyrolysis.[2][1]

Reagents:

-

Sodium Carbonate (

): Excess.[2][1] -

Solvent: Water/Methanol mix or dry Diglyme (if proceeding to dry pyrolysis).[2][1]

Protocol:

-

Neutralization: Place the acid fluoride in a flask. Slowly add it dropwise to a stirred slurry of

in water at 0°C. -

Drying (Crucial): Evaporate the water/solvent using a rotary evaporator to obtain the solid salt.[2][1]

-

Desiccation: Dry the salt in a vacuum oven at 100°C for 24 hours.

Step 3: Pyrolytic Decarboxylation

Objective: Thermal elimination of

Protocol:

-

Setup: Place the dry salt in a round-bottom flask connected to a short-path distillation head, condenser, and a receiving flask cooled to -78°C.

-

Heating: Heat the flask using a sand bath or heating mantle.

-

Collection: The product, PPVE (bp 36°C), will distill over as it forms.

-

Purification: Redistill the collected liquid.

Data Presentation & Characterization

Key Physical Data

| Property | Value | Notes |

| Boiling Point | 35–36 °C | At 760 mmHg |

| Appearance | Clear, colorless liquid | Volatile |

| Density | 1.53 g/mL | At 25°C |

| Yield (Step 1) | 85–92% | Based on HFPO |

| Yield (Step 3) | 70–80% | Decarboxylation efficiency |

Spectroscopic Validation

19F NMR (trichlorofluoromethane ref): The vinyl ether group exhibits a characteristic ABC pattern (or AMX) due to the non-equivalence of the vinylic fluorines.[1]

-

Region:

- -113 to -115 ppm (1F, dd, cis-F)

- -121 to -123 ppm (1F, dd, trans-F)

- -135 to -137 ppm (1F, m, O-CF=)

-

Propyl Chain:

IR Spectroscopy:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet CsF or Diglyme | Re-dry CsF (fusion or vac oven >150°C).[2][1] Distill diglyme from Na. |

| Oligomers (n=2, n=3) | High Temp or HFPO Excess | Keep T < 0°C. Ensure PPF is in excess (1.2 eq). |

| Hydride Formation ( | Wet Salt in Step 3 | Dry salt at 100°C/high vac for >24h.[2][1] |

| Product Polymerization | Storage Instability | PPVE is relatively stable but store in steel cylinders or glass with inhibitor (e.g., terpene) if needed for long term.[2][1] |

References

-

Synthesis of Perfluorovinyl Ether Monomers. Journal of Organic Chemistry. Hung, M. H., et al. (2005).[1][8] Link[1]

-

Hexafluoropropylene Oxide (HFPO) Technical Information. Chemours. Link

-

Perfluoro(propyl vinyl ether) Safety Data Sheet. Apollo Scientific. Link

-

Modern Fluoropolymers: High Performance Polymers for Diverse Applications. Wiley Online Library.[2][1] Scheirs, J. (Editor).[1] Link[1]

-

Preparation of perfluoro(alkyl vinyl ethers). US Patent 5,536,885.[2][1] Link

Sources

- 1. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 2. Perfluoro propyl vinyl ether | C5F10O | CID 15388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemours.com [chemours.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1623-05-8 Cas No. | Perfluoro(propyl vinyl ether) | Apollo [store.apolloscientific.co.uk]

- 7. chemours.com [chemours.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Polymerization Techniques for Perfluoropropoxyethylene (PPVE)

Part 1: Executive Summary & Chemical Context

Perfluoropropoxyethylene , widely known in the industry as Perfluoropropyl Vinyl Ether (PPVE) (CAS: 1623-05-8), is the critical comonomer used to transform intractable Polytetrafluoroethylene (PTFE) into melt-processable Perfluoroalkoxy alkane (PFA) .

While PTFE is highly crystalline and cannot be melt-processed, the introduction of the bulky perfluoropropoxy side group (

The Synthetic Challenge: Reactivity Ratios

The primary challenge in polymerizing PPVE is the drastic difference in reactivity ratios between Tetrafluoroethylene (TFE, Monomer 1) and PPVE (Monomer 2).

Implication: TFE adds to the growing chain much faster than PPVE. If both monomers are fed at equal molar rates, the resulting polymer will be essentially pure PTFE, and unreacted PPVE will accumulate. Successful protocols must utilize a "Pre-Charge" strategy , where a high concentration of PPVE is loaded initially to force incorporation, followed by a controlled feed of TFE.

Part 2: Reaction Mechanism & Safety

Radical Copolymerization Pathway

The polymerization proceeds via a free-radical mechanism in an aqueous emulsion or fluorinated solvent.[1]

Figure 1: Mechanism of TFE/PPVE Copolymerization. Note the kinetic barrier to PPVE incorporation.

Critical Safety Warning (TFE)

-

Explosion Hazard: TFE is thermodynamically unstable and can disproportionate explosively into C and CF4, even in the absence of oxygen.

-

Requirement: All reactions must be performed in a barricaded high-pressure reactor (Autoclave) rated for at least 100 bar, equipped with burst disks vented to a safe exterior location.

-

Oxygen Removal: Oxygen inhibits fluoropolymerization. Strict deoxygenation (< 5 ppm O2) is required.

Part 3: Experimental Protocols

Protocol A: Aqueous Emulsion Copolymerization (Standard PFA Synthesis)

This protocol yields high-molecular-weight PFA latex suitable for coating or coagulation into resin.

Reagents:

-

Monomer 1: Tetrafluoroethylene (TFE) - Gas

-

Monomer 2: Perfluoropropyl Vinyl Ether (PPVE) - Liquid[2]

-

Solvent: Deionized Water (degassed)

-

Surfactant: Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) or HFPO-DA (GenX). Note: Avoid PFOA/APFO due to regulatory bans (Stockholm Convention).

-

Initiator: Ammonium Persulfate (APS).[3]

-

Chain Transfer Agent (CTA): Methanol or Ethane (to control Molecular Weight).

Equipment: 1-Liter Hastelloy C or Stainless Steel 316 Autoclave.

Step-by-Step Procedure:

-

Reactor Preparation:

-

Leak check the autoclave with Nitrogen (30 bar).

-

Evacuate reactor to < 1 mbar.

-

Charge 600 mL deionized water containing 2.0 g Surfactant and 0.5 g Buffer (e.g., Ammonium Carbonate).

-

-

Deoxygenation:

-

Pressurize with Nitrogen to 5 bar, stir, and vent. Repeat 3 times.

-

Apply vacuum to remove dissolved gases.

-

-

The "Pre-Charge" (Critical Step):

-

Vacuum suck 20 g of PPVE (Liquid) into the reactor.

-

Expert Insight: This creates a PPVE-rich emulsion droplet phase. Since PPVE reacts slowly, we must saturate the aqueous phase with it before TFE arrives.

-

Add CTA (e.g., 1.0 g Methanol) if lower viscosity is desired.

-

-

Pressurization:

-

Heat reactor to 75°C .

-

Pressurize with TFE gas to 20 bar (2.0 MPa) . Stirring speed: 500 RPM.

-

-

Initiation & Propagation:

-

Pump in Initiator Solution (0.5 g APS in 20 mL water) at 1 mL/min.

-

Kick-off: Pressure will drop as TFE is consumed.

-

Constant Pressure Feed: Automatically feed TFE to maintain 20 bar.

-

PPVE Co-feed: For uniform composition, continuously pump PPVE at a ratio of 0.04 moles PPVE per mole of TFE consumed. (Roughly 4 wt% of the TFE feed rate).[4]

-

-

Termination:

-

Stop feeds after reaching 20-25% solids content (approx. 2-3 hours).

-

Vent unreacted TFE/PPVE monomers to a scrubber system.

-

Cool to room temperature and discharge the translucent latex.

-

Protocol B: Solution Polymerization (Low MW / Fundamental Studies)

Used when high purity is required (no surfactant residues) or for synthesizing oligomers.

Solvent: Hydrofluoroether (e.g., Novec™ 7100 or 7200) or supercritical CO2. Initiator: Fluorinated peroxide (e.g., HFPO-peroxide) or AIBN (if solvent allows).

-

Dissolve PPVE (10-20 wt%) in the fluorinated solvent.

-

Charge to reactor and heat to 60°C.

-

Pressurize with TFE to 5-10 bar.

-

Inject initiator.

-

Result: Polymer precipitates as a white powder (slurry polymerization) because PFA is insoluble in most solvents below its melting point.

Part 4: Characterization & Data Analysis

19F-NMR Spectroscopy (Composition Analysis)

To verify PPVE incorporation, High-Temperature 19F-NMR (melt state or in perfluorobenzene at >300°C) is the gold standard.

Key Signals:

-

-80 to -85 ppm: CF3 group of the PPVE side chain.

-

-110 to -130 ppm: CF2 backbone signals (TFE and PPVE backbone).

Calculation:

Differential Scanning Calorimetry (DSC)

Melting point depression confirms copolymerization.

| Material | Melting Point ( | Crystallinity |

| Pure PTFE | 327°C | > 90% |

| PFA (Low PPVE ~1 wt%) | 315 - 320°C | High |

| PFA (Standard ~3-4 wt%) | 305 - 310°C | Moderate (Processable) |

| PFA (High PPVE >10 wt%) | < 290°C | Low (Elastomeric behavior) |

Melt Flow Index (MFI)

Standard: ASTM D1238 (372°C, 5 kg load).

-

Target for Extrusion: 1 - 5 g/10 min.

-

Target for Injection Molding: 10 - 30 g/10 min.

Part 5: Workflow Visualization

Figure 2: Operational workflow for the emulsion copolymerization of PFA.

References

-

Teng, H. (2012). Overview of the Development of the Fluoropolymer Industry. Applied Sciences. Link

- Ebnesajjad, S. (2016). Expanded PTFE Applications Handbook. Elsevier.

-

Hintzer, K., et al. (2010). Process for the preparation of fluoropolymers. U.S. Patent 7,754,838. (Describes modern emulsion protocols using non-PFOA surfactants). Link